Calculated Lipophilicity (XLogP3) Differentiates 3-Fluorophenyl from 2-Fluorophenyl, 4-Fluorophenyl, and 3-Chlorophenyl Isomers
The 3-fluorophenyl substitution on the pyridazine ring yields a computed XLogP3 of 1.8, identical to the 4-fluorophenyl isomer (1.8) but notably lower than the 2-fluorophenyl isomer (2.0) and the 3-chlorophenyl analog (2.2) [1]. This moderate lipophilicity suggests a distinct membrane-permeability and solubility profile, relevant for oral bioavailability and CNS penetration potential [1].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2-fluorophenyl isomer XLogP3 = 2.0; 4-fluorophenyl isomer XLogP3 = 1.8; 3-chlorophenyl analog XLogP3 = 2.2 |
| Quantified Difference | Compared to 2-fluorophenyl isomer: ΔXLogP3 = -0.2; Compared to 3-chlorophenyl analog: ΔXLogP3 = -0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) based on canonical SMILES structures |
Why This Matters
Lipophilicity is a primary determinant of compound-specific ADME properties; a ΔXLogP3 ≥ 0.2 can translate to measurable differences in in vitro permeability and metabolic stability, directly impacting the selection of the optimal analog for a given assay or in vivo model.
- [1] PubChem Compound Summary entries for CID 71793989, CID 71793988 (2-fluorophenyl isomer), CID 71793990 (4-fluorophenyl isomer), CID 71793991 (3-chlorophenyl analog). Computed XLogP3 values from PubChem 2019.06.18 release. Accessed 2026-05-09. View Source
